1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Descripción general

Descripción

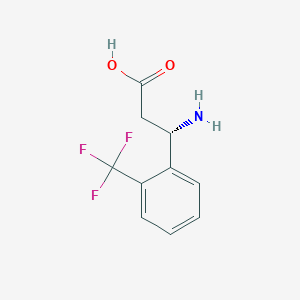

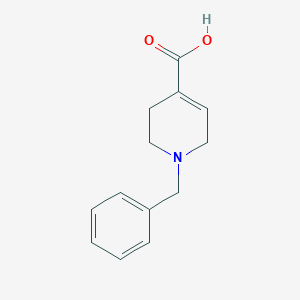

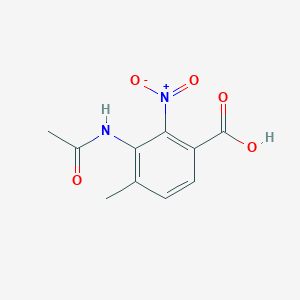

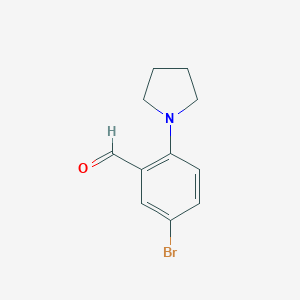

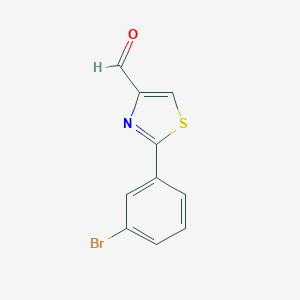

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 . It is also known by its IUPAC name, 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid consists of a benzyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group . The exact mass of the molecule is 173.120449483 g/mol .Physical And Chemical Properties Analysis

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a white to off-white solid . It has a molecular weight of 217.27 g/mol .Aplicaciones Científicas De Investigación

Synthesis Applications

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which exhibit interesting biological activities. Such synthesis is achieved through reactions like phosphine-catalyzed ring-forming reactions and ring-closing metathesis (Kim et al., 2016).

Fine Organic Synthesis

This compound serves as a multipurpose synthon for fine organic synthesis. It has been prepared through the rearrangement of various epoxypiperidines, showcasing its versatility in organic chemical reactions (Grishina et al., 2005).

Photophysical Properties in Coordination Polymers

It is also used in the preparation of aromatic carboxylic acids for supporting lanthanide coordination compounds. These compounds are characterized for their photophysical properties, indicating potential applications in light harvesting and luminescence (Sivakumar et al., 2011).

Carboxylation Processes

In the field of carboxylation, this compound plays a role in the visible-light-mediated carboxylation of benzylic C–H bonds. This process is significant for forming 2-arylpropionic acids under metal-free conditions, showcasing its importance in green chemistry (Meng et al., 2019).

Antimicrobial and Anti-Inflammatory Properties

Some derivatives of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This indicates its potential use in pharmaceutical research (ANISETTI & Reddy, 2017).

Crystal Structure Analysis

It's also used in crystal structure analysis, aiding in understanding the molecular geometry and interactions within chemical compounds (Sambyal et al., 2011).

Mecanismo De Acción

Target of Action

Tetrahydropyridines (THPs), a class of compounds to which this molecule belongs, have been found in both natural products and synthetic pharmaceutical agents . They have sparked notable interest due to their biologically active properties .

Mode of Action

It is known that the presence of varied substituents on the thp ring system can significantly affect their pharmacological properties .

Biochemical Pathways

Thps have been found to possess biologically active properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is a white to off-white solid with a molecular weight of 21727, and it is recommended to be stored at +4°C . These properties may influence its bioavailability.

Result of Action

Thps have been found to possess biologically active properties, suggesting they may have significant effects at the molecular and cellular levels .

Action Environment

The compound is recommended to be stored at +4°c, suggesting that temperature may play a role in its stability .

Propiedades

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFAYLIVQXUGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598668 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79858-48-3 | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)